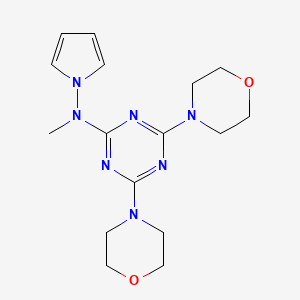
N-methyl-4,6-di(morpholin-4-yl)-N-(1H-pyrrol-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-4,6-DIMORPHOLIN-4-YL-N-1H-PYRROL-1-YL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features morpholine and pyrrole groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-4,6-DIMORPHOLIN-4-YL-N-1H-PYRROL-1-YL-1,3,5-TRIAZIN-2-AMINE typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with morpholine and N-methylpyrrole under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or tetrahydrofuran, with sodium carbonate as a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-METHYL-4,6-DIMORPHOLIN-4-YL-N-1H-PYRROL-1-YL-1,3,5-TRIAZIN-2-AMINE undergoes various chemical reactions, including:
Condensation Reactions: It can react with carboxylic acids and amines to form amides.
Esterification Reactions: It can react with alcohols to form esters.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carboxylic acids, amines, alcohols, and bases such as sodium carbonate. The reactions are typically carried out in solvents like tetrahydrofuran or dioxane under controlled temperatures .
Major Products
The major products formed from these reactions include amides, esters, and substituted triazine derivatives .
Scientific Research Applications
N-METHYL-4,6-DIMORPHOLIN-4-YL-N-1H-PYRROL-1-YL-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-METHYL-4,6-DIMORPHOLIN-4-YL-N-1H-PYRROL-1-YL-1,3,5-TRIAZIN-2-AMINE involves its ability to act as a condensing agent. It facilitates the formation of amide and ester bonds by activating carboxylic acids . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in microbial cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- N,N-Diisopropylethylamine
Uniqueness
N-METHYL-4,6-DIMORPHOLIN-4-YL-N-1H-PYRROL-1-YL-1,3,5-TRIAZIN-2-AMINE is unique due to its combination of morpholine and pyrrole groups attached to the triazine ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other triazine derivatives .
Properties
Molecular Formula |
C16H23N7O2 |
|---|---|
Molecular Weight |
345.40 g/mol |
IUPAC Name |
N-methyl-4,6-dimorpholin-4-yl-N-pyrrol-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H23N7O2/c1-20(23-4-2-3-5-23)14-17-15(21-6-10-24-11-7-21)19-16(18-14)22-8-12-25-13-9-22/h2-5H,6-13H2,1H3 |
InChI Key |
RGPPVDQOMJSKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















